molecular formula C9H6F3NS B102657 2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole CAS No. 16368-49-3

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

Cat. No. B102657
CAS RN: 16368-49-3
M. Wt: 217.21 g/mol
InChI Key: CBGMIMSUXKQTOL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activities

A series of mono- and difluorinated 2-(4-aminophenyl)benzothiazoles demonstrated potent cytotoxicity in vitro against specific human breast cancer cell lines, highlighting the significant role of fluorine atoms in enhancing antitumor properties. These compounds, through specific synthetic routes, have shown a bifurcated dose-response relationship characteristic of the benzothiazole series against sensitive cell lines, suggesting a unique mechanism of action that could be leveraged in cancer research and therapy development (Hutchinson et al., 2001).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. Specifically, derivatives like 2 - (n-hexylamino)-4-(3′- N,N -dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine showed high inhibition efficiencies, indicating the potential use of benzothiazole compounds in protecting metals from corrosion. This application is significant for industrial processes where metal preservation is critical (Hu et al., 2016).

Organic Optoelectronic Materials

Benzothiazole derivatives have found applications in the development of organic optoelectronic materials. For example, fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles have been used to modify the electronic properties of materials for photonic and electronic applications. The introduction of fluorine atoms and benzothiazole moieties into organic compounds has been shown to significantly alter their photophysical properties, making them suitable for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) (Zhang et al., 2013).

Fluorescence Sensing

Certain benzothiazole-based compounds exhibit aggregation-induced emission (AIE) properties and have been employed as fluorescent chemosensors. These compounds can undergo excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR), leading to multifluorescence emissions. Such properties make them suitable for sensitive detection of physiological pH changes and could be utilized in biosensing applications for medical diagnostics (Li et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methyl-6-(trifluoromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NS/c1-5-13-7-3-2-6(9(10,11)12)4-8(7)14-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGMIMSUXKQTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-(trifluoromethyl)-1,3-benzothiazole

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